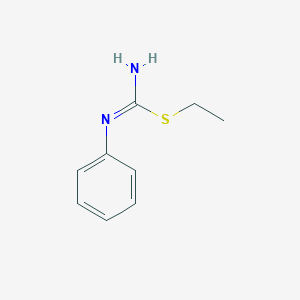

S-Ethyl-N-phenyl-isothiourea

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of S-Ethyl-N-phenyl-isothiourea involves the alkylation of ethylenethiourea with alcohols and aqueous acids, providing a convenient and high-yield method for producing various S-alkyl-isothioureas without using toxic alkylating agents. High yields (91–98%) are consistently obtained, highlighting an efficient synthesis process (Denk & Ye, 2005).

Molecular Structure Analysis

Molecular structure analysis reveals the presence of substituted N-phenylisothiourea analogues, which have been synthesized to investigate the structure-activity relationship. For example, S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea exhibits significant selectivity for the neuronal isoform of nitric oxide synthase (Shearer et al., 1997).

Chemical Reactions and Properties

This compound acts as a potent inhibitor of human nitric oxide synthases (NOS), with specific binding affinities to inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isoforms. Its optimum binding suggests a fit into a small hydrophobic pocket, demonstrating its chemical reactivity and interaction with the enzyme (Garvey et al., 1994).

Physical Properties Analysis

The compound's physical properties, such as solubility and melting point, are influenced by its molecular structure and the nature of its substituents. However, specific details on the physical properties of this compound require further research for comprehensive analysis.

Chemical Properties Analysis

The chemical properties of this compound include its ability to selectively inhibit different isoforms of nitric oxide synthase, demonstrating its significance in biochemical research and potential therapeutic applications. Its chemical stability and reactivity under physiological conditions are crucial for its effectiveness and selectivity in inhibiting NOS (Shearer et al., 1997), (Garvey et al., 1994).

Wissenschaftliche Forschungsanwendungen

Hemmung von nNOS

“S-Ethyl-N-phenyl-isothiourea” (auch bekannt als EPIT) ist ein selektiver, kompetitiver Inhibitor der neuronalen Stickstoffmonoxid-Synthase (nNOS) . Es hat einen Ki von 0.32 µM für das gereinigte menschliche Enzym . Das bedeutet, dass es an die aktive Stelle des Enzyms bindet und verhindert, dass sein normales Substrat bindet, wodurch die Enzymaktivität gehemmt wird.

Selektivität für nNOS gegenüber iNOS und eNOS

EPIT weist eine 115-fache und 29-fache Selektivität für nNOS im Vergleich zur induzierbaren Stickstoffmonoxid-Synthase (iNOS) bzw. der endothelialen Stickstoffmonoxid-Synthase (eNOS) auf . Diese Selektivität macht es zu einem nützlichen Werkzeug für die Untersuchung der spezifischen Rollen von nNOS in biologischen Systemen, ohne die Funktionen von iNOS und eNOS zu beeinträchtigen.

Neurowissenschaftliche Forschung

Angesichts seiner Rolle als nNOS-Inhibitor kann EPIT in der neurowissenschaftlichen Forschung verwendet werden . Durch die Hemmung von nNOS können Forscher die Rolle von Stickstoffmonoxid in der neuronalen Signalübertragung und anderen neurologischen Prozessen untersuchen.

Pharmakologische Studien

EPIT kann in pharmakologischen Studien verwendet werden, um die Auswirkungen der nNOS-Hemmung auf verschiedene physiologische und pathologische Prozesse zu untersuchen . So kann beispielsweise die Rolle von Stickstoffmonoxid bei der Blutdruckregulation, der Immunantwort und der Neurodegeneration untersucht werden.

Entwicklung von Therapeutika

Die selektive Hemmung von nNOS durch EPIT kann die Entwicklung von Therapeutika beeinflussen . Medikamente, die nNOS selektiv hemmen, könnten möglicherweise zur Behandlung von Erkrankungen eingesetzt werden, die mit einer übermäßigen Stickstoffmonoxidproduktion in Neuronen verbunden sind, wie z. B. neurodegenerative Erkrankungen.

Biochemische Forschung

EPIT kann in der biochemischen Forschung verwendet werden, um die Struktur und Funktion von nNOS zu untersuchen . Durch die Hemmung des Enzyms können Forscher seine aktive Stelle und die Art und Weise, wie es mit Substraten und Inhibitoren interagiert, untersuchen.

Wirkmechanismus

Target of Action

S-Ethyl-N-phenyl-isothiourea primarily targets Nitric Oxide Synthase (NOS) , specifically the endothelial and brain isoforms . NOS is an enzyme responsible for producing nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Biochemical Pathways

The inhibition of NOS affects the production of NO, which is implicated in various biochemical pathways. NO plays a crucial role in vascular smooth muscle relaxation, neurotransmission, and immunological defense mechanisms .

Result of Action

The inhibition of NOS by this compound results in a decrease in NO production. This can have various molecular and cellular effects, depending on the specific role of NO in different physiological processes .

Eigenschaften

IUPAC Name |

ethyl N'-phenylcarbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXNJIWNBHHMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=NC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324314 | |

| Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19801-34-4 | |

| Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

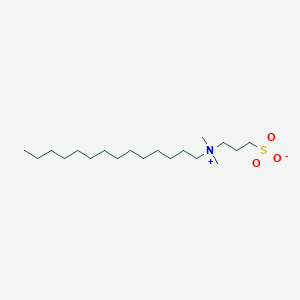

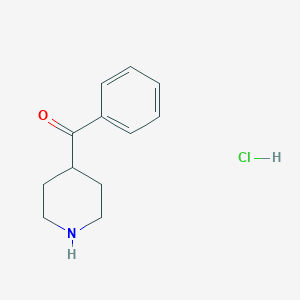

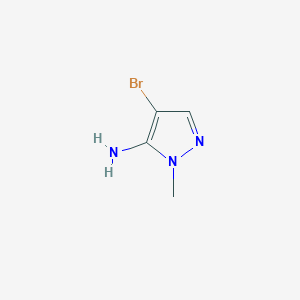

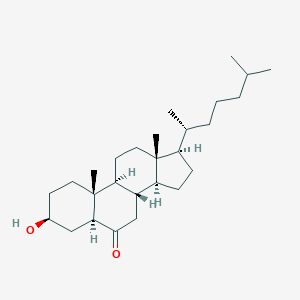

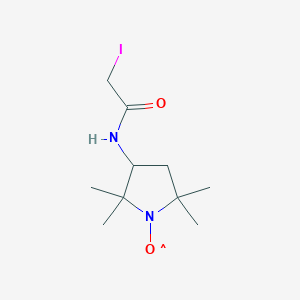

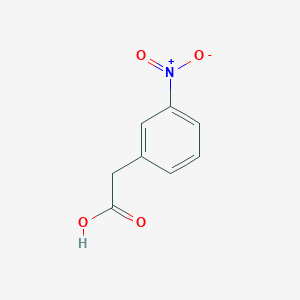

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

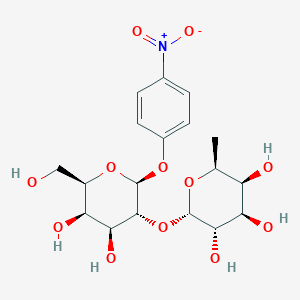

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)